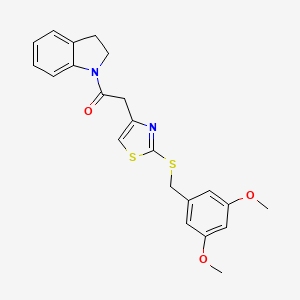
2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule featuring a thiazole ring, an indole moiety, and a methoxybenzyl group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of the compound can be broken down into several key components:
| Component | Description |
|---|---|
| Thiazole Ring | Known for antimicrobial and anticancer properties. |
| Indole Moiety | Contributes to the bioactivity and pharmacological profile. |
| Methoxybenzyl Group | Enhances the compound's reactivity and biological interactions. |
Antimicrobial Properties
Research indicates that thiazole-containing compounds often exhibit significant antimicrobial activity. The thiazole ring in this compound is associated with the inhibition of bacterial growth and has been shown to possess antifungal properties as well.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, analogs of similar thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines by inhibiting crucial cellular pathways involved in tumor proliferation . The indole structure enhances this activity by promoting apoptosis in cancer cells.
Enzyme Inhibition
The compound is also investigated for its potential to act as an enzyme inhibitor. Specifically, it may inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for treating hyperpigmentation disorders. In vitro studies have shown that related compounds can effectively inhibit tyrosinase activity, suggesting that this compound might share similar mechanisms.
The biological activity of this compound is believed to involve several mechanisms:
- Binding to Enzymes : The thiazole and indole moieties can interact with enzymes through hydrogen bonding and hydrophobic interactions.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can effectively reduce cell viability in cancerous cells.
Study on Anticancer Effects
In a study involving B16F10 melanoma cells, analogs of thiazole derivatives were tested for their cytotoxic effects. Results indicated that certain analogs exhibited significant inhibition of cell growth at low micromolar concentrations without inducing cytotoxicity at therapeutic levels .
Tyrosinase Inhibition Assay
A comparative analysis was conducted using mushroom tyrosinase as a model to assess the inhibitory effects of various analogs. The IC50 values indicated that some analogs showed stronger inhibition than traditional inhibitors like kojic acid, highlighting the potential of this class of compounds in treating pigmentation disorders.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-26-18-9-15(10-19(12-18)27-2)13-28-22-23-17(14-29-22)11-21(25)24-8-7-16-5-3-4-6-20(16)24/h3-6,9-10,12,14H,7-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMKYPODMYFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














